(6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone
Description
This compound features a fused imidazo[2,1-b]thiazole core substituted at the 6-position with a 4-methoxyphenyl group and at the 3-position with a methyl group. The methanone moiety is linked to a 1,4-dioxa-8-azaspiro[4.5]decane system, a spirocyclic structure known to enhance conformational rigidity and modulate pharmacokinetic properties such as solubility and metabolic stability .
Properties
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-14-18(19(25)23-9-7-21(8-10-23)27-11-12-28-21)29-20-22-17(13-24(14)20)15-3-5-16(26-2)6-4-15/h3-6,13H,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVCVYFLNQVPOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)N4CCC5(CC4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, (6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(1,4-dioxa-8-azaspiro[45]decan-8-yl)methanone, is a complex molecule that likely interacts with multiple targetsIt’s worth noting that both indole and thiazole derivatives, which are structural components of this compound, have been found to bind with high affinity to multiple receptors.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities. Similarly, thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole and thiazole derivatives, it can be inferred that this compound may affect multiple biochemical pathways.
Result of Action
Based on the biological activities associated with indole and thiazole derivatives, it can be inferred that this compound may have a wide range of effects, potentially including antiviral, anti-inflammatory, anticancer, and other activities.
Biological Activity
The compound (6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone is a synthetic organic molecule with a complex structure that includes both thiazole and imidazole moieties. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Molecular Characteristics
- Molecular Formula : C21H23N3O4S
- Molecular Weight : 413.49 g/mol
- CAS Number : 852134-52-2
- Purity : Typically ≥95% .
Target Interactions
The compound likely interacts with multiple biological targets due to the presence of indole and thiazole derivatives, which are known for their high-affinity binding to various receptors. The mechanism of action may involve:
- Receptor Binding : Indole and thiazole derivatives have been associated with diverse biological activities including:
- Antiviral
- Anticancer
- Antioxidant
- Antimicrobial effects .
Biochemical Pathways
The biological activities of this compound are attributed to its ability to modulate several biochemical pathways:
Biological Activity Data
A summary of available biological activity data for similar compounds is presented in Table 1 below:
Case Studies and Research Findings
Recent studies have explored the biological activities of compounds structurally similar to this compound:
- Anticancer Research : A study evaluated a series of indole-based compounds for their anticancer properties against various cancer cell lines. Results indicated significant growth inhibition in leukemia cell lines, suggesting potential therapeutic applications .
- Antioxidant Studies : Research on related thiadiazine moieties demonstrated strong antioxidant activity through DPPH free radical scavenging assays, reinforcing the antioxidant potential of similar compounds .
- Diabetes Management : Compounds with thiazole structures have shown promising results in lowering blood glucose levels in diabetic models, indicating that this compound may possess similar properties .
Comparison with Similar Compounds
2-(4-Fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]-1,3,4-thiadiazole (Compound 3)
- Structural Differences : Replaces the thiazole ring with a 1,3,4-thiadiazole core and introduces a nitro group at the 3-position of the phenyl ring.
- The nitro group may reduce metabolic stability due to susceptibility to reduction .
6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole (Compound 5)
- Key Features : Substituted with a methylsulfonyl group at the 4-position of the phenyl ring.
- The target compound’s methoxy group, in contrast, may favor interactions with hydrophobic pockets.
Spirocyclic Methanone Derivatives
(6-Methylpyridin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone
- Structural Variance : Replaces the imidazothiazole system with a 6-methylpyridin-3-yl group.
- The absence of the fused heterocycle reduces π-π stacking capabilities .
(2-Phenylthiazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
- Modifications : Features a phenylthiazole group and a sulfur atom in the spiro ring (1-oxa-4-thia system).
- Considerations : The thiazole-thia spiro system may improve metabolic resistance but could reduce polarity compared to the 1,4-dioxa-8-aza analogue .
Thiazolidinone and Azo-Linked Derivatives
Thiazolidinone Derivatives with Azo Linkages (Compound 18)
- Structure: Contains a thiazolidinone core and an azo group linking benzothiazole and methoxyphenyl moieties.
- Activity: Demonstrates antimicrobial and antioxidant properties, likely due to the redox-active azo group and thiazolidinone’s ability to chelate metal ions . The target compound lacks these functional groups, suggesting divergent biological applications.
Comparative Analysis Table
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?
- Methodology :
- Thiazole ring formation : React 4-methoxyphenylacetone derivatives with thiosemicarbazide under acidic conditions (DMF/acetic acid mixture) to form intermediates .
- Spiro ring assembly : Use 1,4-dioxa-8-azaspiro[4.5]decane as a starting material, coupling via a ketone linker under reflux in dry benzene or THF with catalysts like sodium acetate .
- Optimization : Yield improvements (60–75%) are achieved by controlling stoichiometry (1:1.2 ratio of imidazothiazole to spiroketone) and reaction time (3–6 hours) .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Key Techniques :
- NMR : Confirm spiro ring connectivity (e.g., δ 3.8–4.2 ppm for dioxolane protons) and imidazothiazole substituents .
- IR : Detect carbonyl stretching (C=O at ~1680 cm⁻¹) and methoxy groups (C-O at ~1250 cm⁻¹) .
- HPLC-MS : Monitor purity (>95%) using C18 columns (methanol/water gradient) .
Q. How is preliminary biological activity screening conducted for this compound?
- Assays :
- Antimicrobial : Disk diffusion assays against S. aureus and E. coli (MIC values: 8–32 µg/mL) .
- Antioxidant : DPPH radical scavenging (IC₅₀: 50–100 µM) .
- Enzyme inhibition : 14-α-demethylase (CYP51) inhibition via UV-Vis kinetic assays (IC₅₀: 10–20 µM) .
Advanced Research Questions
Q. How can contradictions in bioactivity data across studies be resolved?
- Case Example : Discrepancies in antifungal IC₅₀ values (e.g., 10 vs. 50 µM) may arise from:
- Assay conditions : pH (5.5 vs. 7.4) alters protonation of the spiro nitrogen .
- Cell permeability : LogP differences due to methoxy vs. methyl substituents (LogP: 2.8 vs. 3.5) .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Approach :
- Molecular docking : Use AutoDock Vina to model binding to 14-α-demethylase (PDB: 3LD6). The spiro ring occupies the hydrophobic pocket, while the methoxyphenyl group forms π-π stacking with Tyr118 .
- MD simulations : Assess stability of ligand-enzyme complexes (RMSD < 2 Å over 100 ns) .
Q. How does the 1,4-dioxa-8-azaspiro[4.5]decane moiety influence physicochemical properties?
- Impact :
- Solubility : The spiro ring reduces water solubility (0.1 mg/mL vs. 1.2 mg/mL for non-spiro analogs) due to rigidity .
- Metabolic stability : The dioxolane group resists CYP450 oxidation (t₁/₂ > 6 hours in microsomal assays) .
Q. What synthetic challenges arise from the compound’s stereochemistry?
- Chiral Centers : The spiro[4.5]decane system introduces two chiral centers (C8 and C9).
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
